molecular formula C20H13BrN2O4 B3264794 N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide CAS No. 397278-08-9

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide

Cat. No.: B3264794
CAS No.: 397278-08-9
M. Wt: 425.2 g/mol
InChI Key: JZSOKUFKIUIVBC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is a synthetic aromatic amide compound offered for research purposes. This molecule is part of a class of N-aromatic amides that are of significant interest in supramolecular chemistry and crystal engineering studies . Related compounds have been shown to form specific molecular packing arrangements in the solid state, stabilized by a network of weak intermolecular forces . These forces can include intramolecular N—H···O hydrogen bonds, as well as intermolecular C—H···O interactions and halogen-halogen (Br···Br) interactions, which can lead to the formation of complex edge-fused ring motifs along crystal planes . The presence of both benzoyl and bromo substituents on the aromatic core contributes to the molecular conformation, typically resulting in dihedral angles between the benzene rings, which influences the compound's overall crystal packing and physical properties . Research into such compounds focuses on understanding these self-assembly processes, which is crucial for the design of functional molecular materials . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4/c21-17-9-5-4-8-15(17)20(25)22-18-11-10-14(23(26)27)12-16(18)19(24)13-6-2-1-3-7-13/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSOKUFKIUIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide typically involves multi-step processes. One common method starts with the nitration of 4-nitroaniline to produce 2-amino-5-nitrobenzophenone. This intermediate is then reacted with bromoacetyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the purification process .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromobenzamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Key Compounds:

4-Bromo-N-(2-nitrophenyl)benzamide () Molecular Formula: C₁₃H₉BrN₂O₃ Substituents: Bromo (4-position), nitro (2-position). Crystallography: Triclinic crystal system (space group P1), with two molecules per asymmetric unit. Bond lengths (e.g., C–Br = 1.89 Å) and angles align with electron-withdrawing effects of nitro and bromo groups .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) ()

  • Substituents : Methoxy (4-position), nitro (2-position).
  • Structural Impact : Methoxy’s electron-donating nature increases electron density at the aromatic ring, contrasting with the electron-withdrawing nitro group. This alters hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) compared to nitro-only derivatives .

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide ()

  • Molecular Formula : C₁₅H₁₁ClN₂O₄
  • Substituents : Chloro (vs. bromo in the title compound), benzoyl, nitro.
  • Impact : Chlorine’s smaller atomic radius and lower polarizability reduce van der Waals interactions compared to bromine. This may decrease melting points and alter solubility .

Biological Activity

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is a synthetic organic compound that features a complex structure with significant potential for biological activity. This compound is characterized by the presence of a benzoyl group, a nitro group, and a bromobenzamide moiety, which contribute to its reactivity and interaction with biological systems. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group can participate in redox reactions, while the benzoyl and bromobenzamide groups can interact with proteins and enzymes, thereby modulating their functions. These interactions may influence several biochemical pathways, leading to potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Anticancer Activity: Preliminary studies suggest that it could exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound has been investigated for its potential to inhibit bacterial growth.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, a study focused on the cytotoxic effects of various benzamide derivatives on human breast carcinoma cells (MCF-7) demonstrated that certain compounds showed promising results with low IC50 values, indicating high potency against cancer cells.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
N-(phenylcarbamothioyl)-4-bromobenzamide0.27MCF-7
Hydroxyurea (reference)9.76MCF-7

This table illustrates the comparative potency of this compound against established anticancer agents.

Antimicrobial Activity

In another study, the antibacterial properties of various benzamide derivatives were assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureusTBD
N-(phenylcarbamothioyl)-benzamideKlebsiella pneumoniaeTBD

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of any new compound. Preliminary studies have indicated that certain derivatives of benzamide show low toxicity levels in vivo, making them suitable candidates for further development as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves Ullmann-type coupling or condensation reactions . For example:

  • Condensation of 2-bromobenzoyl chloride with 2-amino-4-nitrobenzophenone under anhydrous conditions in the presence of a base (e.g., triethylamine) at 60–80°C yields the target compound .
  • Microwave-assisted synthesis can enhance reaction efficiency, reducing time from 12 hours to 30 minutes while maintaining yields >85% .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 80°C
SolventDMF or THFDMF improves solubility
CatalystCuI (for Ullmann)Reduces side reactions

Q. How can the purity and structural integrity of this compound be verified?

  • HPLC Analysis : Use a C18 reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time: ~8.2 min .
  • Spectroscopic Methods :
    • <sup>1</sup>H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (nitro group deshielding) .
    • FTIR : Peaks at 1680 cm<sup>−1</sup> (amide C=O) and 1520 cm<sup>−1</sup> (NO2 asymmetric stretch) confirm functional groups .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br values within ±0.3% .

Advanced Research Questions

Q. How do halogen substituents (Br, NO2) influence the compound’s reactivity and biological activity?

  • Electron-Withdrawing Effects : The nitro group at the 4-position increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Steric and Electronic Modulation : Bromine at the 2-position on the benzamide moiety alters π-stacking interactions, as shown in comparative studies with chloro analogs .
  • Biological Activity : Halogens improve binding to kinases (IC50 values < 1 μM in preliminary assays) but may reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • SHELX Refinement : Use SHELXL for small-molecule refinement, prioritizing high-resolution data (d-spacing < 1.0 Å). Apply TWIN/BASF commands for twinned crystals .
  • Discrepancy Mitigation :
    • If R-factor > 5%, re-examine hydrogen atom placement using DFT-calculated positions .
    • For ambiguous electron density, employ disorder modeling with PART instructions in SHELXTL .

Q. How can reaction pathways for byproduct formation be analyzed in Ullmann-type couplings?

  • Mechanistic Probes :
    • Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps via <sup>2</sup>H NMR .
    • Mass Spectrometry : Identify intermediates (e.g., Cu-coordinated adducts at m/z 450–500) .
  • Byproduct Minimization :
    • Reduce Cu catalyst loading to <5 mol% to suppress homocoupling of aryl halides .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (e.g., 160–162°C vs. 158–160°C)?

  • Source Variability : Differences arise from purity levels (≥97% vs. 95%) or polymorphic forms .
  • Validation Protocol :
    • Perform DSC (Differential Scanning Calorimetry) at 10°C/min under N2 to detect polymorph transitions .
    • Compare with single-crystal XRD data to confirm lattice packing effects .

Q. What advanced techniques optimize HPLC separation of this compound from structurally similar impurities?

  • Gradient Elution : Start with 50% acetonitrile, ramp to 80% over 15 min to resolve nitro-group isomers .
  • Column Selection : Use chiral columns (e.g., Chiralpak IA) for enantiomeric impurities (e.g., from asymmetric synthesis) .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Time (h)Purity (%)Reference
Conventional Condensation781295
Microwave-Assisted870.598
Ullmann Coupling652490

Q. Table 2: Key Crystallographic Data

ParameterValueSource
Space GroupP21/c
Unit Cell (Å)a=10.2, b=12.4, c=8.9
R-factor3.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide

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